An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanol
An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methylcyclohexanol is a cyclic alcohol that, along with its trans isomer, serves as a valuable building block and intermediate in organic synthesis. Its stereochemistry plays a crucial role in directing the outcome of various chemical transformations, making a thorough understanding of its chemical and physical properties essential for its effective utilization in research and development, including in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive overview of the core chemical properties of cis-2-Methylcyclohexanol, detailed experimental protocols for its synthesis and key reactions, and visual representations of relevant chemical processes.
Chemical and Physical Properties
The chemical and physical properties of cis-2-Methylcyclohexanol are summarized in the tables below. These properties are fundamental for its handling, purification, and application in chemical synthesis.
General Properties
| Property | Value |
| Chemical Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1] |
| CAS Number | 7443-70-1[1][2] |
| Appearance | Liquid[1] |
| IUPAC Name | cis-2-Methylcyclohexan-1-ol |
Physical Properties
| Property | Value |
| Melting Point | 6-8 °C[1][3] |
| Boiling Point | 165 °C (at 760 mmHg)[1][3] |
| Density | 0.936 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.465[1] |
| Solubility | Slightly soluble in water.[3] |
| Flash Point | 58.89 °C (138.00 °F)[4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of cis-2-Methylcyclohexanol are provided below.
Synthesis of 2-Methylcyclohexanol (B165396) (cis/trans mixture) via Reduction of 2-Methylcyclohexanone (B44802)
This protocol describes the reduction of 2-methylcyclohexanone to a mixture of cis- and trans-2-methylcyclohexanol (B1360119) using sodium borohydride (B1222165).
Materials:
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2-Methylcyclohexanone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
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3 M Sodium hydroxide (B78521) (NaOH) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Deionized water
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Ice bath
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Separatory funnel
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Round-bottom flask
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Rotary evaporator
Procedure:
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In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.
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Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution. Hydrogen gas will be evolved, so ensure proper ventilation.
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After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 30 minutes.
-
Quench the reaction by slowly adding 3 M NaOH solution to decompose the borate (B1201080) esters.
-
Extract the product into dichloromethane using a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-2-methylcyclohexanol.
Purification and Separation of cis-2-Methylcyclohexanol
The separation of the cis and trans isomers of 2-methylcyclohexanol can be achieved by gas chromatography.
Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column (e.g., Carbowax) is typically used.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (Flame Ionization Detector - FID)
-
Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
The cis isomer generally has a shorter retention time than the trans isomer on a polar column.
Dehydration of cis-2-Methylcyclohexanol
This protocol describes the acid-catalyzed dehydration of cis-2-methylcyclohexanol to form a mixture of alkenes.
Materials:
-
cis-2-Methylcyclohexanol
-
Concentrated phosphoric acid (85%) or sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
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Separatory funnel
Procedure:
-
Place cis-2-methylcyclohexanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated phosphoric acid or sulfuric acid.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene products as they are formed. The boiling points of the expected products (1-methylcyclohexene and 3-methylcyclohexene) are lower than that of the starting alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting liquid is a mixture of alkene products.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of cis-2-methylcyclohexanol in CDCl₃ typically shows a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) at approximately 3.78 ppm. The methyl group protons appear as a doublet around 0.94 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group (C-1) in the cis isomer typically resonates at a distinct chemical shift compared to the trans isomer.
Infrared (IR) Spectroscopy
The IR spectrum of cis-2-methylcyclohexanol exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. A C-O stretching vibration is observed around 1050-1150 cm⁻¹.
Mandatory Visualizations
Synthesis of 2-Methylcyclohexanol Workflow
Caption: Workflow for the synthesis of 2-methylcyclohexanol.
Dehydration of cis-2-Methylcyclohexanol Reaction Mechanism (E1)
Caption: E1 mechanism for the dehydration of cis-2-methylcyclohexanol.
